molecular formula C24H21F3N4O2 B4329907 1-[(4-METHOXYPHENYL)METHYL]-4-[(4-METHYLPYRIDIN-2-YL)AMINO]-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE

1-[(4-METHOXYPHENYL)METHYL]-4-[(4-METHYLPYRIDIN-2-YL)AMINO]-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE

Cat. No.: B4329907
M. Wt: 454.4 g/mol
InChI Key: DLXNLDBLELRUNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-METHOXYPHENYL)METHYL]-4-[(4-METHYLPYRIDIN-2-YL)AMINO]-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE is a complex organic compound with a unique structure that includes a methoxybenzyl group, a methylpyridinylamino group, a phenyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-METHOXYPHENYL)METHYL]-4-[(4-METHYLPYRIDIN-2-YL)AMINO]-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE involves multiple steps. The starting materials typically include 4-methoxybenzylamine, 4-methylpyridine, and other reagents. The reaction conditions often involve the use of solvents, catalysts, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-[(4-METHOXYPHENYL)METHYL]-4-[(4-METHYLPYRIDIN-2-YL)AMINO]-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in compounds with different functional groups.

Scientific Research Applications

1-[(4-METHOXYPHENYL)METHYL]-4-[(4-METHYLPYRIDIN-2-YL)AMINO]-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE has several scientific research applications, including:

    Chemistry: The compound is used in various chemical reactions and studies to understand its reactivity and properties.

    Biology: It may be used in biological studies to investigate its effects on different biological systems.

    Industry: It can be used in industrial processes and applications, such as the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-[(4-METHOXYPHENYL)METHYL]-4-[(4-METHYLPYRIDIN-2-YL)AMINO]-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 1-[(4-METHOXYPHENYL)METHYL]-4-[(4-METHYLPYRIDIN-2-YL)AMINO]-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE include:

  • 4-(3-methoxypropoxy)-3-methyl-2-pyridinylmethanol hydrochloride
  • 2-isopropyl-4-methyl-3-pyridinamine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-5-[(4-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)imidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F3N4O2/c1-16-12-13-28-20(14-16)29-23(24(25,26)27)22(32)31(15-17-8-10-19(33-2)11-9-17)21(30-23)18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXNLDBLELRUNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2(C(=O)N(C(=N2)C3=CC=CC=C3)CC4=CC=C(C=C4)OC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-METHOXYPHENYL)METHYL]-4-[(4-METHYLPYRIDIN-2-YL)AMINO]-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE
Reactant of Route 2
1-[(4-METHOXYPHENYL)METHYL]-4-[(4-METHYLPYRIDIN-2-YL)AMINO]-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE
Reactant of Route 3
Reactant of Route 3
1-[(4-METHOXYPHENYL)METHYL]-4-[(4-METHYLPYRIDIN-2-YL)AMINO]-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE
Reactant of Route 4
1-[(4-METHOXYPHENYL)METHYL]-4-[(4-METHYLPYRIDIN-2-YL)AMINO]-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE
Reactant of Route 5
1-[(4-METHOXYPHENYL)METHYL]-4-[(4-METHYLPYRIDIN-2-YL)AMINO]-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE
Reactant of Route 6
1-[(4-METHOXYPHENYL)METHYL]-4-[(4-METHYLPYRIDIN-2-YL)AMINO]-2-PHENYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE

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